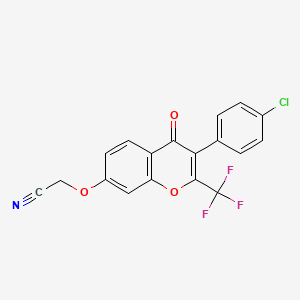
2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a trifluoromethyl group (-CF3), and a nitrile group (-CN). The presence of a chlorophenyl group indicates a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of this group can significantly alter the chemical behavior of the molecule due to the high electronegativity of fluorine.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. For example, the trifluoromethyl group is known to significantly influence the acidity, basicity, and solubility of a compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Efficient and environmentally friendly synthesis methods for compounds similar to the query chemical have been developed, showcasing the use of green chemistry principles (Kavitha et al., 2019).
- Novel synthesis approaches for substituted 2-aminothiophenes and coumarin–thiazole scaffolds were outlined, emphasizing the use of mild reaction conditions and broad substrate scope (Kavitha et al., 2018).
- X-ray crystallography has been used to compare the crystallographic behaviors of related polyfunctionalized 4H-pyran derivatives, providing insights into their molecular structures (Sharma et al., 2021).
Potential Therapeutic Applications
- Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines have been conducted, showing potential therapeutic applications against cancer cell lines (Mahmoud et al., 2020).
Miscellaneous Applications
- Research on microwave-assisted synthesis of partially reduced chromenes, isochromenes, and phenanthrenes, highlights the versatility and efficiency of such compounds in various chemical transformations (Yadav et al., 2014).
- Studies on the photoreactions of related chromenones using different solvents demonstrate the compound's photochemical properties, which could be relevant for various applications including material sciences (Kaur et al., 2017).
- Docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer highlight the potential of such compounds in medicinal chemistry and drug discovery (Abd El Ghani et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3NO3/c19-11-3-1-10(2-4-11)15-16(24)13-6-5-12(25-8-7-23)9-14(13)26-17(15)18(20,21)22/h1-6,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYRCXLOPHSZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)
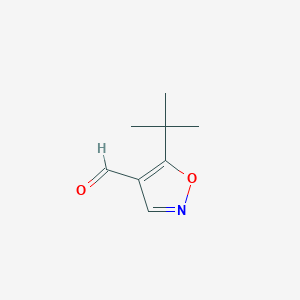
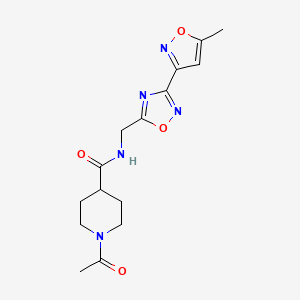
![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
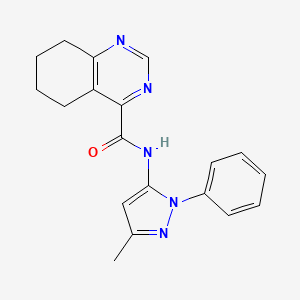
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)
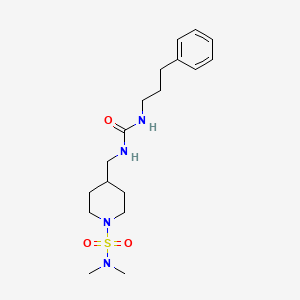
![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
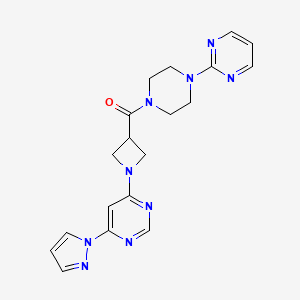
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)
